(E)-4,4-Difluoro-3-methylbut-2-enoic acid
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Overview
Description
(E)-4,4-Difluoro-3-methylbut-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms, with two fluorine atoms attached to the fourth carbon and a carboxylic acid group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-Difluoro-3-methylbut-2-enoic acid typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct placement of the fluorine atoms and the double bond. One common method involves the reaction of 4,4-difluoro-3-methylbut-2-en-1-ol with a suitable oxidizing agent to convert the alcohol group to a carboxylic acid group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4-Difluoro-3-methylbut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction can produce difluorinated alcohols.
Scientific Research Applications
(E)-4,4-Difluoro-3-methylbut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of (E)-4,4-Difluoro-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorobut-2-enoic acid: Lacks the methyl group at the third carbon.
3-Methylbut-2-enoic acid: Lacks the fluorine atoms at the fourth carbon.
4-Fluoro-3-methylbut-2-enoic acid: Contains only one fluorine atom at the fourth carbon.
Uniqueness
(E)-4,4-Difluoro-3-methylbut-2-enoic acid is unique due to the combination of its fluorine atoms and the methyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-4,4-difluoro-3-methylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-3(5(6)7)2-4(8)9/h2,5H,1H3,(H,8,9)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBKDAZJXBTDFV-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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